molecular formula C20H8I4Na2O4 B10859621 Iodophthalein sodium CAS No. 2217-44-9

Iodophthalein sodium

Cat. No.: B10859621
CAS No.: 2217-44-9
M. Wt: 865.9 g/mol
InChI Key: CWHBCTLVWOCMPQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Iodophthalein sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium thiosulfate, and halogenating agents like chlorine or bromine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher iodinated derivatives, while reduction can produce deiodinated compounds .

Scientific Research Applications

Iodophthalein sodium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of iodophthalein sodium involves its ability to bind to specific molecular targets and pathways. In medical imaging, it works by enhancing the contrast of certain tissues, making them more visible under imaging techniques. The iodine atoms in the compound play a crucial role in this process by absorbing X-rays and providing a clear image .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodophthalein sodium is unique due to its specific application in gallbladder and bile duct imaging, which is not a common use for other iodinated compounds. Its molecular structure and the presence of multiple iodine atoms make it particularly effective for this purpose .

Properties

CAS No.

2217-44-9

Molecular Formula

C20H8I4Na2O4

Molecular Weight

865.9 g/mol

IUPAC Name

disodium;2-[(3,5-diiodo-4-oxidophenyl)-(3,5-diiodo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate

InChI

InChI=1S/C20H10I4O4.2Na/c21-13-5-9(6-14(22)18(13)25)17(10-7-15(23)19(26)16(24)8-10)11-3-1-2-4-12(11)20(27)28;;/h1-8,25H,(H,27,28);;/q;2*+1/p-2

InChI Key

CWHBCTLVWOCMPQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)I)I)C3=CC(=C(C(=C3)I)[O-])I)C(=O)[O-].[Na+].[Na+]

Related CAS

386-17-4 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.